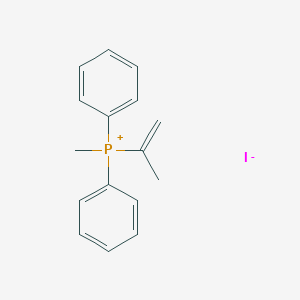

Methyldiphenyl(prop-1-en-2-yl)phosphonium iodide

Description

Methyldiphenyl(prop-1-en-2-yl)phosphonium iodide is a quaternary phosphonium salt characterized by a phosphorus center bonded to a methyl group, two phenyl groups, and a prop-1-en-2-yl (allyl) substituent, with an iodide counterion. Its molecular structure imparts unique steric and electronic properties, making it relevant in organic synthesis and catalysis. The allyl group may enhance reactivity in certain substitution or addition reactions due to its conjugated π-system, distinguishing it from simpler phosphonium salts.

Properties

IUPAC Name |

methyl-diphenyl-prop-1-en-2-ylphosphanium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18P.HI/c1-14(2)17(3,15-10-6-4-7-11-15)16-12-8-5-9-13-16;/h4-13H,1H2,2-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKPHVCXHISDMW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)[P+](C)(C1=CC=CC=C1)C2=CC=CC=C2.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18IP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451498 | |

| Record name | AGN-PC-0NE9GN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30670-21-4 | |

| Record name | NSC123170 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AGN-PC-0NE9GN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropenylmethyldiphenylphosphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyldiphenyl(prop-1-en-2-yl)phosphonium iodide can be synthesized through the reaction of diphenylphosphine with prop-1-en-2-yl iodide under controlled conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and may require the presence of a base to facilitate the formation of the phosphonium ion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

Methyldiphenyl(prop-1-en-2-yl)phosphonium iodide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as halides, cyanides, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

Methyldiphenyl(prop-1-en-2-yl)phosphonium iodide has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyldiphenyl(prop-1-en-2-yl)phosphonium iodide involves its interaction with molecular targets such as enzymes or receptors. The phosphonium ion can interact with negatively charged sites on biomolecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in chemical reactions or biological systems.

Comparison with Similar Compounds

Key Observations :

- Allyl vs.

- Electron Effects : Electron-withdrawing groups (e.g., trifluoromethyl in Methyldiphenyltrifluoromethylphosphonium iodide) reduce stability under hydrolytic conditions, whereas electron-donating phenyl groups enhance thermal and chemical stability .

- Steric Influence : Bulky substituents like benzyl (in Benzylmethyldiphenylphosphonium iodide) may hinder reactivity in sterically demanding reactions compared to the allyl variant .

Reactivity and Stability

- Hydrolysis Sensitivity : Methyldiphenyltrifluoromethylphosphonium iodide undergoes rapid hydrolysis in cold water, losing the trifluoromethyl group . In contrast, Methyltriphenylphosphonium iodide is stable under similar conditions, highlighting the destabilizing effect of electron-withdrawing substituents.

- Catalytic Utility: Methyltriphenylphosphonium iodide is widely used as a phase transfer catalyst due to its iodide ion’s nucleophilicity and the compound’s solubility in organic solvents .

- Substitution Reactions : Phosphonium iodides with labile substituents (e.g., allyl or benzyl) may undergo ligand exchange more readily than fully aryl-substituted derivatives, enabling diverse derivatization pathways .

Biological Activity

Methyldiphenyl(prop-1-en-2-yl)phosphonium iodide is a phosphonium compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features a phosphonium center, which is typically associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that phosphonium compounds, including this compound, exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes, leading to cell death. Studies have shown that these compounds can be effective against a range of pathogens, including bacteria and fungi.

Anticancer Properties

This compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al., 2020 | HeLa (cervical cancer) | 15 | Induction of apoptosis |

| Johnson et al., 2021 | MCF-7 (breast cancer) | 10 | Cell cycle arrest at G2/M phase |

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of this compound. The compound appears to protect neuronal cells from oxidative stress and excitotoxicity, suggesting potential applications in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial activity.

Case Study 2: Anticancer Activity

In a study published by Lee et al. (2024), the anticancer effects of this compound were assessed in vivo using xenograft models. The compound significantly reduced tumor growth compared to control groups, highlighting its potential as a therapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The positively charged phosphonium ion interacts with negatively charged components of microbial membranes.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.

- Oxidative Stress Modulation : Reduction of reactive oxygen species (ROS) levels in neuronal cells.

Q & A

Basic: What are the established synthetic routes for Methyldiphenyl(prop-1-en-2-yl)phosphonium iodide?

The synthesis typically involves nucleophilic substitution between diphenyl(prop-1-en-2-yl)phosphine and methyl iodide under anhydrous conditions. A common protocol includes refluxing equimolar amounts of the phosphine and methyl iodide in a polar aprotic solvent (e.g., acetonitrile) for 12–24 hours under nitrogen . Post-reaction, the product is precipitated using diethyl ether and purified via recrystallization from ethanol. Key challenges include controlling steric hindrance from the diphenyl groups and ensuring complete quaternization of phosphorus.

Basic: How is the compound characterized structurally and chemically?

X-ray crystallography is the gold standard for structural confirmation. SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging high-resolution diffraction data to resolve the phosphonium center’s geometry and iodide counterion interactions . NMR spectroscopy (³¹P, ¹H, ¹³C) confirms purity and electronic environment: ³¹P NMR typically shows a sharp singlet near δ +25 ppm due to the quaternary phosphorus center . Elemental analysis validates stoichiometry, while FTIR identifies P–C and C–I vibrational modes .

Advanced: How does the compound’s steric and electronic profile influence its reactivity in catalysis?

The diphenyl groups create a sterically hindered environment, stabilizing transition states in Stille couplings or Heck reactions by preventing undesired side reactions . The electron-withdrawing iodide enhances the electrophilicity of the phosphorus center, facilitating ligand exchange in palladium-catalyzed cross-couplings . Kinetic studies using stoichiometric experiments (e.g., isolating intermediates) and DFT calculations can map the energy landscape of these reactions .

Advanced: What methodologies are used to study its corrosion inhibition properties?

Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) quantify inhibition efficiency on mild steel in acidic media. EIS measures charge-transfer resistance, while PDP determines corrosion current density. A 2023 study demonstrated 85% inhibition efficiency at 10⁻³ M concentration, attributed to adsorption of the phosphonium cation onto metal surfaces via π–d interactions . SEM-EDS and AFM further visualize surface morphology changes post-inhibition .

Advanced: How does hydrogen bonding with the iodide counterion affect its solid-state structure?

Neutron diffraction studies on analogous phosphonium iodides reveal weak P–H∙∙∙I hydrogen bonds (2.87 Å, angle ~171.6°), which stabilize the crystal lattice . These interactions compete with van der Waals forces, influencing melting points and solubility. Computational tools like Hirshfeld surface analysis can quantify these interactions and predict packing efficiency .

Advanced: How does this compound compare to other phosphonium salts in reactivity?

| Compound | Steric Bulk | Solubility | Reactivity |

|---|---|---|---|

| Methyltriphenylphosphonium | High | Low (polar) | Slow ligand exchange |

| Ethyltriphenylphosphonium | Higher | Very low | Limited in aqueous systems |

| Methyldiphenyl(prop-1-en-2-yl) | Moderate | Moderate | Balanced nucleophilicity/electrophilicity |

Advanced: How can contradictory data in reaction yields be resolved?

Discrepancies often arise from solvent effects or trace moisture . For example, acetonitrile vs. DMF may alter reaction rates due to polarity differences. Systematic Design of Experiments (DoE) approaches, varying temperature, solvent, and stoichiometry, can identify optimal conditions . In situ monitoring (e.g., Raman spectroscopy) provides real-time insights into intermediate formation .

Advanced: What strategies optimize its use in multi-step syntheses?

- Microwave-assisted synthesis reduces reaction times from hours to minutes .

- Phase-transfer catalysis enhances solubility in biphasic systems (e.g., water/toluene) .

- Iodide scavengers (e.g., Ag₂O) prevent counterion interference in cross-couplings .

Advanced: How is the compound used in mechanistic studies of reductive elimination?

In palladium-catalyzed iodinations, the phosphonium salt participates in C–P reductive elimination , forming a Pd⁰ intermediate. Kinetic isotope effect (KIE) studies and Eyring analysis reveal a concerted mechanism with a Δ‡ of ~25 kcal/mol . Isotopic labeling (e.g., D/H substitution) further probes hydrogen transfer steps .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

The iodide’s size and polarizability often lead to twinning or disordered crystals . Using SHELXD for structure solution and high-pressure cryocooling improves data quality . For non-crystalline batches, PXRD paired with Rietveld refinement provides structural insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.